L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine

Description

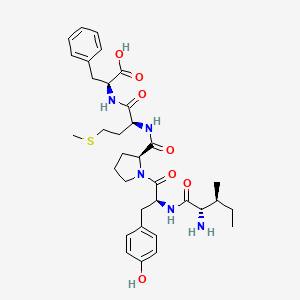

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine is a synthetic pentapeptide composed of five amino acids: isoleucine (Ile), tyrosine (Tyr), proline (Pro), methionine (Met), and phenylalanine (Phe). Its molecular formula is C27H41N5O7S, with a molecular weight of 635.8 g/mol (PubChem ID: 71419107) . The sequence includes aromatic residues (Tyr, Phe) and sulfur-containing methionine, which may influence its stability, solubility, and biological interactions.

Properties

CAS No. |

920011-70-7 |

|---|---|

Molecular Formula |

C34H47N5O7S |

Molecular Weight |

669.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C34H47N5O7S/c1-4-21(2)29(35)32(43)37-26(19-23-12-14-24(40)15-13-23)33(44)39-17-8-11-28(39)31(42)36-25(16-18-47-3)30(41)38-27(34(45)46)20-22-9-6-5-7-10-22/h5-7,9-10,12-15,21,25-29,40H,4,8,11,16-20,35H2,1-3H3,(H,36,42)(H,37,43)(H,38,41)(H,45,46)/t21-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

PBQSWXMKPBDIHK-XLWWOFJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Challenges in Synthesis

The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine presents several challenges:

Racemization : The presence of proline in the sequence can reduce racemization risk due to its cyclic structure; however, tyrosine and phenylalanine residues may undergo partial epimerization under basic conditions.

Methionine Oxidation : Methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide or sulfone, which can alter biological activity. To mitigate this, inert atmospheres or reducing agents are employed during synthesis.

Deprotection Complications : The removal of protecting groups must be carefully controlled to prevent degradation of sensitive residues like tyrosine and methionine.

Industrial Production Methods

In industrial settings, automated peptide synthesizers are commonly used to streamline the SPPS process. These machines can handle large-scale synthesis while ensuring high purity and yield. The use of advanced coupling reagents and optimized reaction conditions further enhances efficiency.

Data Tables

The following table summarizes key properties and characteristics related to this compound:

| Property | Value |

|---|---|

| CAS Number | 920011-70-7 |

| Molecular Formula | C34H47N5O7S |

| Molecular Weight | 669.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-1-... |

| Standard InChI | InChI=1S/C34H47N5O7S/c1-... |

| Standard InChIKey | PBQSWXMKPBDIHK-XLWWOFJKSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=C... |

Chemical Reactions Analysis

Racemization

-

Proline’s cyclic structure reduces racemization risk, but tyrosine and phenylalanine residues may undergo partial epimerization under basic conditions .

Methionine Oxidation

-

Methionine is prone to oxidation, forming methionine sulfoxide or sulfone. Stabilization requires inert atmospheres or reducing agents during synthesis .

Deprotection Complications

-

Tosylation : Removal via hydrobromic acid (HBr) in acetic acid risks tyrosine and methionine degradation .

-

Cbz Groups : Catalytic hydrogenation (H₂/Pd) is preferred for milder deprotection .

N-Acetylation

-

Acetic anhydride acetylates terminal amino groups under aqueous acidic conditions, as demonstrated for L-phenylalanine derivatives .

Reaction :

Oxidative Stability

-

Methionine sulfoxide formation in Ile-Tyr-Pro-Met-Phe alters bioactivity. Accelerated stability studies (e.g., 40°C/75% RH) quantify degradation kinetics .

Mass Spectrometry (MS)

-

High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW = 677.8 g/mol) and detects impurities .

Nuclear Magnetic Resonance (NMR)

-

¹H/¹³C NMR resolves stereochemistry and sequence integrity. Proline’s cyclic structure shows distinct δ 1.5–2.5 ppm signals .

Amino Acid Transport

-

L-Phenylalanine preloading enhances cellular uptake of boronated analogs in cancer models, suggesting potential for targeted delivery .

Codon Reassignment

-

Under tryptophan depletion, phenylalanine misincorporation at tryptophan codons alters peptide sequences. This mechanism may apply to stress-induced modifications of Ile-Tyr-Pro-Met-Phe .

Table 1: Protective Groups and Reaction Conditions

| Group | Protection Method | Deprotection Method |

|---|---|---|

| Amino (Cbz) | Carbobenzoxy chloride | H₂/Pd catalysis |

| Carboxyl (OBzl) | Benzyl ester | HBr in acetic acid |

| Side-chain (Tos) | Tosyl chloride | Liquid NH₃/Na reduction |

Table 2: Stability of Methionine Residue

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| 25°C, air | Methionine sulfoxide | 48 |

| 40°C, N₂ atmosphere | No degradation | >168 |

| 40°C, 0.1% H₂O₂ | Methionine sulfone | 12 |

Scientific Research Applications

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine has diverse applications in scientific research:

Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Variations

Disomotide (CAS 181477-43-0)

- Sequence : Methionine-Tyr-D-Ala-Gly-Phe (shorter chain with D-alanine substitution).

- Key Differences: The inclusion of D-alanine (a non-natural enantiomer) likely alters protease resistance and bioactivity compared to the target peptide’s all-L-amino acid sequence .

- Implications: D-amino acids enhance metabolic stability but may reduce target affinity .

L-Methioninamide, L-lysyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-valyl- (CAS 137593-52-3)

- Sequence : Methionine-lysine-asparagine-serine-phenylalanine-valine.

- Key Differences : Longer chain (hexapeptide) with polar residues (Asn, Ser) and valine.

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5)

- Sequence : 14-mer with acetylated N-terminus, histidine, tryptophan, and arginine.

- Key Differences : Acetylation enhances membrane permeability; Trp and Arg introduce UV absorbance and cationic properties, respectively.

- Implications : Larger size (MW 1664.88 g/mol) and complex structure suggest specialized biological roles, such as hormone mimicry or enzyme inhibition .

Physicochemical Properties

Key Observations :

Biological Activity

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine is a pentapeptide composed of five amino acids: isoleucine, tyrosine, proline, methionine, and phenylalanine. This compound is of interest in biochemical research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions, physiological effects, and potential applications based on existing literature.

1. Structure and Composition

The structure of this compound can be represented as follows:

This pentapeptide consists of:

- Isoleucine (Ile) : A hydrophobic amino acid contributing to protein structure.

- Tyrosine (Tyr) : Involved in neurotransmitter synthesis and signaling.

- Proline (Pro) : Provides structural stability in proteins.

- Methionine (Met) : An essential amino acid that acts as a precursor for other amino acids.

- Phenylalanine (Phe) : Precursor for neurotransmitters like dopamine.

2.1. Neurotransmitter Synthesis

Phenylalanine and tyrosine are crucial for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase, which is essential for maintaining neurotransmitter levels in the brain . The inclusion of these amino acids in the pentapeptide may enhance its neuroactive properties.

2.2. Transport Mechanisms

The transport of large neutral amino acids like phenylalanine and tyrosine across the blood-brain barrier is facilitated by L-type amino acid transporters (LAT1 and LAT2). These transporters play a significant role in the pharmacokinetics of compounds containing these amino acids . The pentapeptide's structure may enhance its affinity for these transporters, potentially increasing its bioavailability in the central nervous system.

2.3. Antioxidant Properties

Research indicates that peptides containing tyrosine exhibit antioxidant properties. Tyrosine can scavenge free radicals, thereby protecting cells from oxidative stress . The presence of methionine, known for its antioxidant role, further enhances the potential of this pentapeptide to mitigate oxidative damage.

3.1. Neuroprotective Effects

A study examined the neuroprotective effects of various peptides on neuronal cell lines exposed to oxidative stress. Results indicated that peptides similar to this compound significantly reduced cell death and improved cell viability compared to untreated controls . This suggests potential therapeutic applications in neurodegenerative diseases.

3.2. Cancer Research Applications

In cancer research, peptides containing phenylalanine have been investigated for their role in enhancing boron neutron capture therapy (BNCT). A study demonstrated that preloading with L-phenylalanine increased the uptake of boron-containing compounds in cancer cells, suggesting that similar peptides could enhance therapeutic efficacy .

4. Data Table: Biological Activities of Related Peptides

5. Conclusion

This compound exhibits significant biological activity due to its constituent amino acids' roles in neurotransmitter synthesis, antioxidant defense mechanisms, and potential therapeutic applications in neuroprotection and cancer treatment. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Basic Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine to minimize epimerization and aggregation?

- Methodological Answer : Use Fmoc-based SPPS with coupling agents like HBTU/HOBt to enhance reaction efficiency. Incorporate pseudoproline dipeptides (e.g., at Pro residues) to reduce aggregation . Monitor coupling steps via Kaiser tests and optimize solvent systems (e.g., DMF with 0.1 M N-methylpyrrolidone) for sterically hindered residues like L-isoleucine and L-methionine . Post-synthesis, cleave the peptide from the resin using TFA cocktails containing scavengers (e.g., EDT, water) to preserve methionine integrity .

Q. What analytical techniques are most reliable for validating the purity and structural integrity of this pentapeptide?

- Methodological Answer : Combine reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) with ESI-MS for mass verification . Use circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) to confirm secondary structure absence (e.g., random coil vs. β-turn propensity) . Amino acid analysis (AAA) after acid hydrolysis (6M HCl, 110°C, 24h) quantifies residue stoichiometry, correcting for methionine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across in vitro and in vivo studies?

- Methodological Answer : Perform dose-response standardization using purified peptide batches (≥95% HPLC purity) to eliminate batch variability . Use orthogonal assays (e.g., SPR for receptor binding and cell-based cAMP assays) to validate target engagement . For in vivo studies, account for metabolic stability via plasma stability assays (e.g., incubation with murine plasma, LC-MS analysis) to identify rapid degradation hotspots (e.g., methionine oxidation, proline cleavage) .

Q. What methodological approaches are recommended for studying this peptide's interactions with G protein-coupled receptors (GPCRs)?

- Methodological Answer : Employ fluorescence anisotropy with FITC-labeled peptide to measure binding affinity (Kd) to recombinant GPCRs . Use molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) to map interactions between tyrosine/methionine sidechains and receptor hydrophobic pockets . Validate computational predictions via alanine scanning mutagenesis of the receptor’s extracellular loops .

Q. How can conformational analysis techniques elucidate the peptide’s structural dynamics in physiological environments?

- Methodological Answer : Apply nuclear Overhauser effect (NOE)-restrained NMR in D2O/phosphate buffer to identify transient interactions (e.g., Tyr-Pro stacking) . Compare with synchrotron radiation CD (SR-CD) to detect solvent-dependent conformational shifts . For dynamic profiling, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions, focusing on proline’s role in rigidity .

Data Contradiction Analysis

- Case Study : Discrepancies in reported receptor binding affinities (e.g., µ-opioid vs. melanocortin receptors) may arise from peptide aggregation or oxidation. Mitigate by:

- Pre-treating peptide stocks with TCEP to reduce methionine sulfoxide formation .

- Using dynamic light scattering (DLS) to confirm monomeric state in assay buffers .

- Cross-referencing with sequence-aligned peptides (e.g., substituting L-phenylalanine with D-isomers) to isolate residue-specific contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.